molecular formula C24H25NO4 B12321198 (2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid

(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid

Cat. No.: B12321198
M. Wt: 391.5 g/mol
InChI Key: FFMFZQISJICJAI-UHFFFAOYSA-N
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Description

(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butoxycarbonylamino group and a naphthylphenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone.

    Introduction of the naphthylphenyl moiety: The naphthylphenyl group is introduced through a series of reactions, such as Friedel-Crafts acylation, to attach it to the propanoic acid backbone.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylphenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthylphenyl moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various applications in biotechnology and molecular biology.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

  • (2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-biphenyl)propanoic acid
  • (2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-phenyl)propanoic acid

Comparison:

  • Structural Differences: The presence of different aromatic groups (naphthylphenyl vs. biphenyl or phenyl) distinguishes these compounds.
  • Chemical Properties: The naphthylphenyl moiety in (2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid imparts unique electronic and steric properties, affecting its reactivity and interactions.
  • Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly suitable for certain catalytic, biological, and medicinal applications.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-naphthalen-1-ylphenyl)propanoic acid

InChI

InChI=1S/C24H25NO4/c1-24(2,3)29-23(28)25-21(22(26)27)15-16-11-13-18(14-12-16)20-10-6-8-17-7-4-5-9-19(17)20/h4-14,21H,15H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

FFMFZQISJICJAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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